
D-Proline-2,5,5-D3-N-fmoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline-2,5,5-D3-N-fmoc: is a labelled derivative of D-Proline, where the hydrogen atoms at positions 2, 5, and 5 of the proline ring are replaced with deuterium atoms. The compound is further protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. This modification makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-2,5,5-D3-N-fmoc typically involves the following steps:
Deuteration of Proline: The starting material, D-Proline, undergoes deuteration to replace the hydrogen atoms at positions 2, 5, and 5 with deuterium atoms. This can be achieved using deuterium gas or deuterated reagents under specific conditions.
Fmoc Protection: The deuterated D-Proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: D-Proline-2,5,5-D3-N-fmoc can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected nitrogen atom. Common reagents for these reactions include nucleophiles like amines and thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or 4-methylpiperidine in DMF.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Bases: Piperidine, 4-methylpiperidine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Fmoc-Deprotected D-Proline-2,5,5-D3: The major product formed after deprotection is the deprotected D-Proline-2,5,5-D3, which can be further utilized in peptide synthesis and other applications.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: D-Proline-2,5,5-D3-N-fmoc is widely used in solid-phase peptide synthesis (SPPS) as a building block.
Biology:
Protein Structure Studies: The deuterium-labelled D-Proline can be used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Medicine:
Drug Development: The compound can be used in the development of proline-containing drugs and peptidomimetics.
Industry:
Catalysis: this compound can serve as an asymmetric catalyst in various organic reactions, enhancing the enantioselectivity of the products.
Mecanismo De Acción
The mechanism of action of D-Proline-2,5,5-D3-N-fmoc is primarily related to its role as a building block in peptide synthesis and its use in structural studies. The Fmoc group protects the nitrogen atom, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation. The deuterium atoms provide stability and unique spectral properties for analytical studies .
Comparación Con Compuestos Similares
L-Proline-2,5,5-D3-N-fmoc: Similar to D-Proline-2,5,5-D3-N-fmoc but with the L-configuration. It is used in similar applications but may exhibit different stereochemical properties.
Fmoc-D-Proline: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labelling, which enhances its utility in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral signatures, making it valuable for studying protein structures and dynamics.
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2R)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1/i11D2,18D |
Clave InChI |
ZPGDWQNBZYOZTI-LVBRSFGNSA-N |
SMILES isomérico |
[2H][C@@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




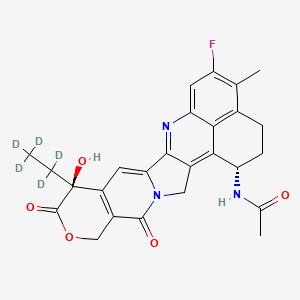
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



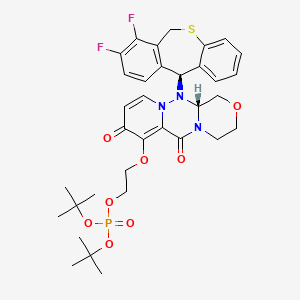
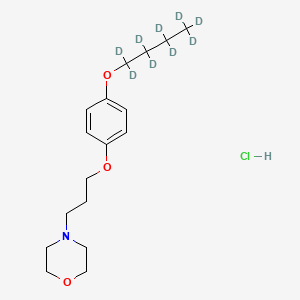
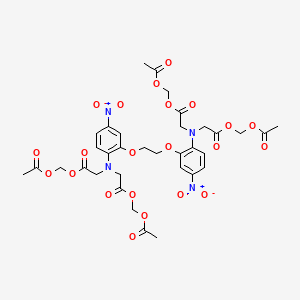
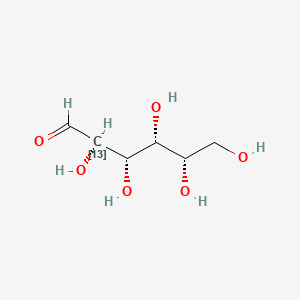
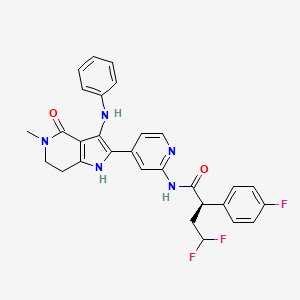
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

